Quisinostat

Antiproliferative activity Cytotoxicity HDAC inhibitor comparison

Quisinostat is a clinically differentiated second-generation pan-HDAC inhibitor with a unique selectivity fingerprint—sub-nanomolar potency against HDAC1/2/4/10/11 (IC50 0.11–0.64 nM) and >30-fold selectivity over HDAC3/5/8/9, with minimal HDAC6/7 activity. This profile is not replicated by vorinostat, panobinostat, or romidepsin. Validated in pediatric cancer (PPTP: 64% solid tumor, 50% ALL xenograft efficacy) and CNS oncology models with confirmed blood-brain barrier penetration. Phase I-established intermittent MWF dosing mitigates cardiovascular toxicity while preserving target modulation. For reproducible, clinically relevant HDAC pharmacology in translational studies—including HCC combination regimens with sorafenib—Quisinostat is the definitive reference standard.

Molecular Formula C21H26N6O2
Molecular Weight 394.5 g/mol
CAS No. 875320-29-9
Cat. No. B1680408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisinostat
CAS875320-29-9
SynonymsJNJ 26481585
JNJ-26481585
JNJ26481585
quisinostat
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO
InChIInChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28)
InChIKeyPAWIYAYFNXQGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quisinostat (CAS 875320-29-9) Procurement Guide: Second-Generation Pan-HDAC Inhibitor with Differentiated Isoform Selectivity


Quisinostat (JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor [1]. It exhibits sub-nanomolar potency against HDAC1 (IC50 = 0.11 nM) and demonstrates a unique selectivity profile across HDAC isoforms 2, 4, 10, and 11 (IC50 range 0.33–0.64 nM), while sparing HDAC6 and HDAC7 . As a Phase II clinical candidate with demonstrated blood-brain barrier penetration, Quisinostat occupies a distinct mechanistic niche among HDAC inhibitors [2].

Quisinostat (CAS 875320-29-9) Procurement Rationale: Why In-Class HDAC Inhibitors Are Not Interchangeable


Pan-HDAC inhibitors are not functionally equivalent. Quisinostat was specifically selected for clinical development because it showed prolonged pharmacodynamic effects in vivo and demonstrated improved single-agent antitumoral efficacy compared to other analogs [1]. Its unique isoform selectivity profile—potent inhibition of HDAC1/2/4/10/11 with >30-fold selectivity over HDAC3/5/8/9 and minimal activity against HDAC6/7—produces a biological fingerprint distinct from vorinostat, panobinostat, romidepsin, and belinostat [2]. Substituting a generic HDAC inhibitor without matching this exact selectivity signature will yield different transcriptional responses, altered toxicity profiles, and potentially divergent clinical efficacy [3].

Quisinostat (CAS 875320-29-9) Comparative Evidence: Quantified Differentiation Against Key HDAC Inhibitor Comparators


Quisinostat vs. Vorinostat: Superior Antiproliferative Activity Across Solid Tumor and Hematologic Cancer Cell Lines

In head-to-head cell proliferation assays across a panel of human cancer cell lines (including lung, breast, colon, prostate, brain, and ovarian cancers), quisinostat demonstrated superior antiproliferative potency compared to vorinostat (SAHA). The median IC50 values for quisinostat ranged from 3.1 to 246 nM, whereas vorinostat exhibited higher IC50 values in parallel testing .

Antiproliferative activity Cytotoxicity HDAC inhibitor comparison

Quisinostat HDAC Isoform Selectivity Profile: Quantified Differentiation from Panobinostat and Romidepsin

Quisinostat exhibits a distinct HDAC isoform inhibition profile with sub-nanomolar potency against HDAC1 (IC50 = 0.11 nM) and modest activity against HDAC2 (0.33 nM), HDAC4 (0.64 nM), HDAC10 (0.46 nM), and HDAC11 (0.37 nM). Critically, it displays >30-fold selectivity against HDAC3, HDAC5, HDAC8, and HDAC9, and minimal inhibition of HDAC6 and HDAC7 . This profile differs markedly from panobinostat (broader pan-HDAC inhibition) and romidepsin (class I-selective) [1].

HDAC isoform selectivity Enzymatic inhibition Structure-activity relationship

Quisinostat In Vivo Antitumor Efficacy: Xenograft Growth Inhibition in Diffuse Midline Glioma (DMG) Models

In treatment-naïve biopsy-derived diffuse midline glioma (DMG) models, quisinostat demonstrated significant in vivo tumor growth inhibition (P < 0.0001). The in vitro IC50 for quisinostat was ~50 nM in these models [1]. In a separate Pediatric Preclinical Testing Program (PPTP) evaluation, quisinostat induced significant event-free survival (EFS) distribution differences compared to control in 21 of 33 (64%) evaluable solid tumor xenografts and 4 of 8 (50%) evaluable ALL xenografts, with a median relative IC50 of 2.2 nM (range <1–19 nM) across the PPTP cell line panel [2].

In vivo efficacy Xenograft Pediatric oncology Brain tumor

Quisinostat Clinical Pharmacokinetics and Dosing: Phase I Tolerability and Recommended Phase II Regimen

In a first-in-human Phase I study of 92 patients with advanced solid tumors, quisinostat was administered orally across continuous daily (2–12 mg) and three intermittent schedules (6–19 mg). Dose-limiting toxicities were predominantly cardiovascular. The recommended Phase II dose was established as 12 mg on a Monday-Wednesday-Friday (MWF) schedule, based on tolerability, pharmacokinetic predictions, and pharmacodynamic effects [1]. Quisinostat exhibits dose-proportional exposure (Cmax and AUC) and a relatively short plasma half-life of 2–4 hours [2].

Clinical pharmacokinetics Phase I trial Dose optimization Safety profile

Quisinostat Blood-Brain Barrier Penetration: CNS Distributional Kinetics Differentiated from Vorinostat

A comparative CNS distribution study in murine models evaluated the systemic pharmacokinetics and brain penetration of quisinostat and vorinostat. Both compounds are susceptible to enzymatic degradation in plasma and CNS tissues, with relatively short in vivo half-lives. Quisinostat was identified as a brain-penetrant HDAC inhibitor [1]. The study provided in vitro half-life comparisons across different matrices (Supplemental Table 1) and brain-to-plasma partition coefficients (Supplemental Table 2) [2].

CNS penetration Pharmacokinetics Blood-brain barrier Glioblastoma

Quisinostat Synergistic Combination Potential: Enhanced Efficacy with Sorafenib in Hepatocellular Carcinoma Models

In hepatocellular carcinoma (HCC) models, quisinostat as a single agent induced G0/G1 phase arrest and apoptosis in a dose-dependent manner through PI3K/AKT/p21 and JNK/c-Jun/caspase3 pathways. When combined with sorafenib, quisinostat exhibited synergistic tumor-suppressive effects, markedly suppressing cell proliferation and inducing apoptosis both in vitro and in vivo. The combination significantly decreased tumor volume in an HCCLM3 xenograft model compared to either agent alone [1].

Combination therapy Synergy Hepatocellular carcinoma Sorafenib

Quisinostat (CAS 875320-29-9) Optimal Application Scenarios Based on Validated Differentiation Evidence


Pediatric Oncology Preclinical Studies: Broad-Spectrum Activity Against Solid Tumors and Leukemia

Quisinostat is validated for preclinical testing in pediatric cancer models, demonstrating significant event-free survival differences in 64% of solid tumor xenografts and 50% of ALL xenografts in the Pediatric Preclinical Testing Program [1]. The median relative IC50 of 2.2 nM across the PPTP cell line panel supports its use as a reference HDAC inhibitor in pediatric oncology research programs.

CNS Malignancy Research: Brain-Penetrant HDAC Inhibition for Glioblastoma and Diffuse Midline Glioma

Quisinostat's demonstrated CNS penetration and significant in vivo tumor growth inhibition in diffuse midline glioma models (P < 0.0001) [2] make it the preferred HDAC inhibitor for studies targeting brain tumors. Comparative CNS distributional kinetics data versus vorinostat confirm brain penetration, supporting its use in glioblastoma xenograft studies [3].

Hepatocellular Carcinoma Combination Therapy Research: Synergistic Partner with Sorafenib

Quisinostat exhibits synergistic antitumor activity when combined with sorafenib in HCC models, inducing G0/G1 arrest and apoptosis through PI3K/AKT/p21 and JNK/c-Jun/caspase3 pathways [4]. This combination significantly reduced tumor volume in HCCLM3 xenografts, supporting procurement for translational studies exploring HDAC inhibitor-based combination regimens in liver cancer.

Solid Tumor Clinical Development Reference: Intermittent Dosing Regimen (12 mg MWF)

The Phase I-established recommended Phase II dose of 12 mg on a Monday-Wednesday-Friday schedule [5] provides a clinically validated intermittent dosing paradigm. This regimen mitigates cardiovascular dose-limiting toxicities while maintaining pharmacodynamic target modulation, informing translational study design for combination therapies where overlapping toxicities must be carefully managed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quisinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.